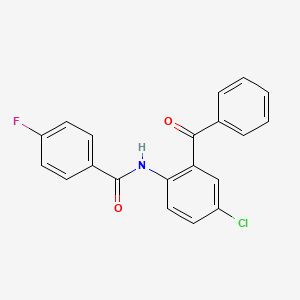

N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClFNO2/c21-15-8-11-18(23-20(25)14-6-9-16(22)10-7-14)17(12-15)19(24)13-4-2-1-3-5-13/h1-12H,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMYFRWSIKUOJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzamide typically involves the condensation of 2-benzoyl-4-chlorophenylamine with 4-fluorobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and chlorine positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzamide is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is facilitated by the presence of the benzoyl, chlorophenyl, and fluorobenzamide groups, which enhance its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity and disruption of protein-protein interactions.

Comparison with Similar Compounds

Structural Features

Key structural analogs differ in substituents on the benzamide or phenyl rings, leading to variations in physicochemical and biological properties. Below is a comparative analysis:

| Compound Name | Molecular Formula | Molecular Weight (Da) | Key Substituents | Functional Groups |

|---|---|---|---|---|

| N-(2-Benzoyl-4-chlorophenyl)-4-fluorobenzamide | C20H14ClFNO2 | 355.8 | 4-Fluorobenzamide, 2-benzoyl-4-Cl | Amide, benzoyl, halogen |

| N-(2-Benzoyl-4-chlorophenyl)benzamides | C20H15ClN2O2 (varies) | ~340–360 | Varied benzoyl/benzamide substituents | Amide, benzoyl, halogen |

| N-(2-Chlorophenylcarbamothioyl)-4-fluorobenzamide | C14H10ClFN2OS | 320.8 | Thiourea, 4-Fluorobenzamide | Thiourea, amide, halogen |

| N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide | C19H14Cl2NO3S | 422.3 | Sulfonamide, 4-Cl | Sulfonamide, benzoyl, halogen |

| N-(2-Nitrophenyl)-4-bromo-benzamide | C13H10BrN2O2 | 321.1 | Nitro, bromo | Amide, nitro, halogen |

Key Observations :

- Fluorine vs. Chlorine/Bromine : The 4-fluorine in the target compound enhances electronegativity and metabolic stability compared to bulkier halogens like bromine ().

- Benzoyl vs.

- Nitro/Cyano Substituents: Electron-withdrawing groups like nitro () and cyano () increase reactivity but may reduce stability compared to fluorine.

Physicochemical Properties

- Solubility: The 4-fluorobenzamide group improves aqueous solubility relative to non-polar analogs like N-(2-benzoyl-4-chlorophenyl)benzamides .

- Stability: Reversible equilibrium observed in acidic conditions for analogs like N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide () suggests pH-dependent stability, a trait likely shared with the target compound.

- Crystallinity : Derivatives such as N-(dimethylcarbamothioyl)-4-fluorobenzamide crystallize readily (mp 130–132°C, ), whereas sulfonamide analogs () exhibit intermolecular hydrogen bonding (N–H···O), enhancing crystalline packing.

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzamide is a synthetic organic compound that has gained attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzamides, characterized by a benzene ring attached to a carbonyl group (amide). The presence of halogen substituents (chlorine and fluorine) enhances its lipophilicity and binding affinity to biological targets, which is crucial for its biological activity.

Key Chemical Properties:

- Molecular Formula: C15H12ClFNO

- Molecular Weight: 273.71 g/mol

- Solubility: Soluble in organic solvents; limited solubility in water.

- Functional Groups: Benzoyl, chlorophenyl, and fluorobenzamide moieties.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The compound exhibits enzyme inhibition capabilities, which can disrupt various biochemical pathways.

- Enzyme Inhibition: The compound can bind to enzymes, inhibiting their activity. This is facilitated by the structural features that enhance binding affinity.

- Protein Binding: It may also interact with proteins involved in cellular signaling pathways, potentially disrupting protein-protein interactions.

Biological Applications

This compound has been studied for various biological activities:

- Anticancer Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, it has shown potential in inhibiting cell proliferation in human liver cancer (HepG2) and prostate cancer (PC3) cell lines.

- Antimicrobial Properties: The compound has been evaluated for its antimicrobial effects, showing promise against certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

In Vitro Studies on Cancer Cell Lines:

- A study reported that the compound demonstrated significant cytotoxicity against HepG2 cells with an IC50 value indicating effective inhibition at low concentrations.

- Another research highlighted its efficacy in reducing cell viability in PC3 cells, suggesting potential as a therapeutic agent for prostate cancer.

-

Mechanistic Studies:

- Research indicated that the compound could inhibit key enzymes involved in cancer metabolism, suggesting a mechanism through which it exerts anticancer effects.

-

Synthesis and Characterization:

- The synthesis of this compound involves the condensation of 2-benzoyl-4-chlorophenylamine with 4-fluorobenzoic acid, utilizing coupling agents to facilitate the reaction.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H12ClFNO |

| Molecular Weight | 273.71 g/mol |

| Anticancer Activity IC50 (HepG2) | < 10 µM |

| Solubility | Organic solvents |

| Mechanism of Action | Enzyme inhibition |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzamide?

The compound is typically synthesized via coupling reactions between a carboxylic acid derivative (e.g., 4-fluorobenzoic acid) and an aromatic amine (e.g., 2-benzoyl-4-chloroaniline). Carbodiimide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) are used to activate the carboxyl group, enhancing reaction efficiency and reducing racemization . Reaction optimization includes controlling temperature (e.g., 0–25°C) and solvent selection (e.g., dichloromethane or DMF) to stabilize intermediates and improve yields.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- IR spectroscopy : Validates the presence of amide (C=O stretch ~1650–1680 cm⁻¹) and aromatic C-Cl/F bonds.

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and confirms substitution patterns on the benzoyl and fluorophenyl groups.

- Elemental analysis : Ensures stoichiometric purity (C, H, N, Cl, F percentages within ±0.3% of theoretical values) .

Q. How do solvent polarity and pH influence the fluorescence properties of this compound?

Fluorescence intensity is maximized in aprotic solvents (e.g., DMSO) due to reduced quenching effects. Optimal pH is typically near neutrality (pH 5–7), as acidic or alkaline conditions may protonate/deprotonate functional groups (e.g., amides), altering electron transitions. At pH 5 and 25°C, stable fluorescence emission at λem 380 nm (λex 340 nm) is observed, with a detection limit (LOD) of 0.269 mg/L .

Advanced Research Questions

Q. What experimental strategies address contradictions in fluorescence data under varying solvent or temperature conditions?

Discrepancies arise from solvent polarity effects (e.g., dielectric constant altering excited-state stability) or temperature-dependent aggregation. To resolve this:

- Conduct solvent scans using a gradient of polarity (e.g., hexane to water) to map emission trends.

- Use time-resolved fluorescence spectroscopy to distinguish intrinsic quenching from environmental effects.

- Validate reproducibility via triplicate measurements under controlled humidity and oxygen levels .

Q. How can degradation pathways of this compound be monitored during long-term storage in solution?

Degradation (e.g., hydrolysis of the amide bond) is assessed via:

- LC-MS : Track molecular ion ([M+H]<sup>+</sup>) shifts (e.g., m/z changes indicating cleavage products).

- pH stability studies : Acidic conditions (pH < 3) may reversibly form intermediates (e.g., N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide), while neutral/basic conditions accelerate irreversible degradation.

- Solid-phase extraction (SPE) : Pre-concentrate degradation products for structural elucidation .

Q. What crystallographic approaches optimize structure determination for derivatives of this compound?

- SHELX suite : Use SHELXD for phase determination and SHELXL for refinement. Hydrogen atoms are idealized with riding models (C–H = 0.93–0.97 Å).

- Solvent selection : Recrystallize from dichloromethane/methanol (1:1) to obtain prismatic crystals.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F⋯H contacts < 2.5 Å) to predict packing efficiency .

Q. How does structural modification of the fluorobenzamide moiety enhance biological activity (e.g., enzyme inhibition)?

- Nitro → Amino reduction : Replace the nitro group with NH2 to improve solubility and target binding (e.g., kinase inhibition).

- Thiadiazole incorporation : Introduce sulfur heterocycles (e.g., 1,3,4-thiadiazol-2-yl) to enhance π-π stacking with hydrophobic enzyme pockets.

- In vitro assays : Test modified derivatives against cancer cell lines (e.g., IC50 profiling) and validate via molecular docking simulations .

Methodological Notes

- Controlled synthesis : Use anhydrous solvents and inert atmospheres to prevent side reactions (e.g., hydrolysis).

- Data validation : Cross-reference spectroscopic results with computational tools (e.g., PubChem’s InChI key validation) .

- Biological assays : Include positive controls (e.g., known enzyme inhibitors) and normalize fluorescence data to protein concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.